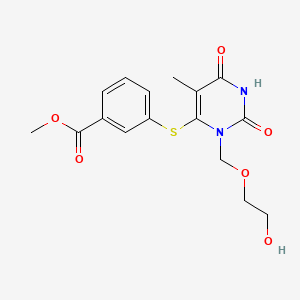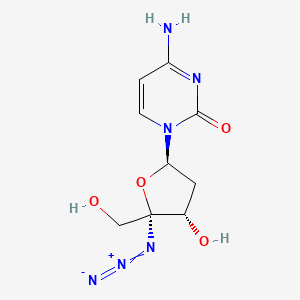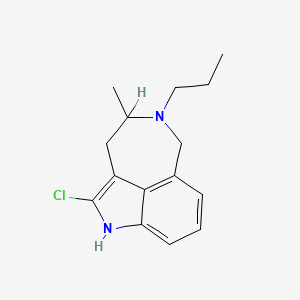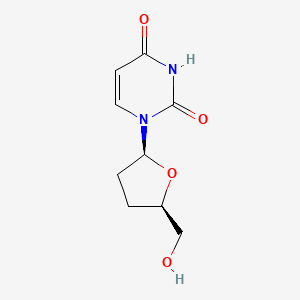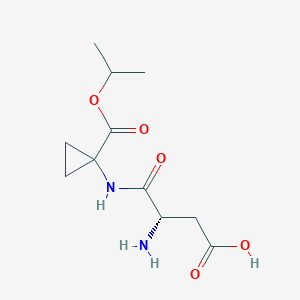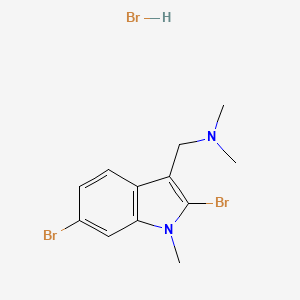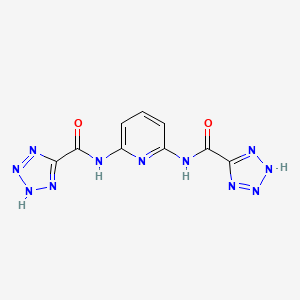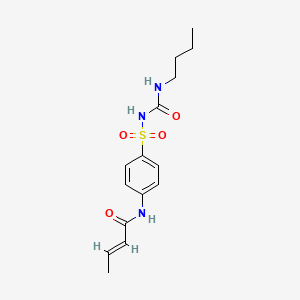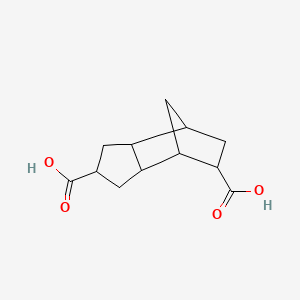
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- is a chemical compound with the molecular formula C_10H_16O_4 It is known for its unique structure, which includes a bicyclic framework with carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The resulting adduct is then subjected to hydrolysis to yield the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro-.
化学反应分析
Types of Reactions
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Hydrogen gas (H_2), palladium on carbon (Pd/C)
Substitution: Alcohols, amines, and acid chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
科学研究应用
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
作用机制
The mechanism by which 4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4,7-Methano-1H-indene, octahydro-
- Tricyclo[5.2.1.02,6]decane
- Tetrahydrodicyclopentadiene
Uniqueness
4,7-Methano-1H-indene-2,5-dicarboxylic acid, octahydro- is unique due to the presence of carboxylic acid groups, which impart distinct reactivity and potential for derivatization. This sets it apart from other similar bicyclic compounds that may lack these functional groups.
属性
CAS 编号 |
72120-58-2 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
tricyclo[5.2.1.02,6]decane-4,8-dicarboxylic acid |
InChI |
InChI=1S/C12H16O4/c13-11(14)6-3-7-5-1-9(8(7)4-6)10(2-5)12(15)16/h5-10H,1-4H2,(H,13,14)(H,15,16) |
InChI 键 |
RKLMSTQEVORNHJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1C3C2CC(C3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


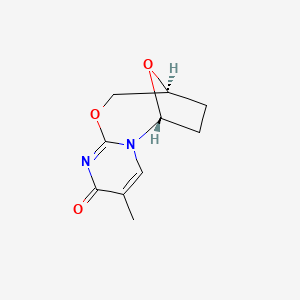
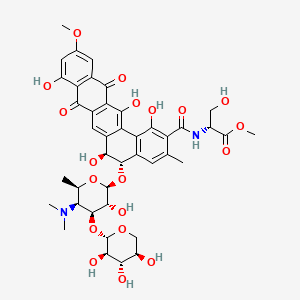
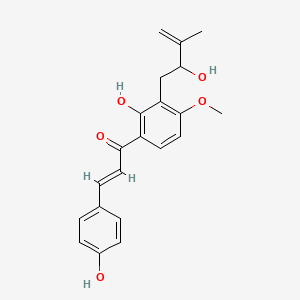

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)

